molecular formula C15H16B2O4 B1326291 (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid CAS No. 866100-14-3

(9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid

Cat. No.: B1326291
CAS No.: 866100-14-3
M. Wt: 281.9 g/mol
InChI Key: LUVUGOUOAXADNE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for organometallic compounds containing boron substituents. The compound is officially designated with the Chemical Abstracts Service registry number 866100-14-3, providing a unique identifier for this specific molecular structure. The molecular formula C₁₅H₁₆B₂O₄ accurately represents the atomic composition, indicating the presence of fifteen carbon atoms, sixteen hydrogen atoms, two boron atoms, and four oxygen atoms within the molecular framework.

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically described as (7-borono-9,9-dimethylfluoren-2-yl)boronic acid, which provides a comprehensive description of the substitution pattern. This naming convention clearly indicates the presence of boronic acid groups (-B(OH)₂) at both the 2 and 7 positions of the fluorene ring system, while specifying the dimethyl substitution at the 9-position carbon. The molecular weight of 281.9 grams per mole reflects the combined atomic masses of all constituent elements.

Alternative nomenclature systems refer to this compound as (9,9-dimethyl-9H-fluorene-2,7-diyl)bisboronic acid or 9,9-Dimethylfluorene-2,7-diboronic acid, demonstrating the flexibility in chemical naming conventions while maintaining structural clarity. The canonical Simplified Molecular Input Line Entry System representation B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)B(O)O)(O)O provides a linear notation that encodes the complete molecular structure.

Molecular Geometry Analysis via X-ray Crystallography

X-ray crystallographic analysis of boronic acid derivatives, including fluorene-based diboronic compounds, reveals crucial geometric parameters that define their three-dimensional molecular architecture. The C-B bond lengths in boronic acids typically range from 1.55 to 1.59 Ångström units, which are slightly longer than conventional C-C single bonds. These extended bond distances reflect the unique electronic characteristics of the boron-carbon interaction, where the vacant p-orbital of boron participates in conjugation with the aromatic π-system.

The B-O bond distances in tricoordinate boronic acids such as this compound are characteristically short, falling within the range of 1.35 to 1.38 Ångström units. These distances are slightly larger than those observed in boronic esters, where B-O bonds typically measure between 1.31 and 1.35 Ångström units. The relatively short B-O distances in the diboronic acid structure indicate significant orbital overlap and covalent character in the boron-oxygen bonds.

Crystallographic studies of related diboronic acid compounds demonstrate that the boronic acid groups adopt planar geometries that facilitate hydrogen bonding interactions. The experimental boron-boron distance in structurally characterized diboronic acid systems typically measures approximately 5.3 Ångström units, which represents an optimal spacing for chelating interactions with diol-containing substrates. The rigid fluorene backbone in this compound maintains this favorable geometric arrangement, contributing to its effectiveness as a molecular recognition element.

Comparative Structural Features with Fluorene Derivatives

The structural characteristics of this compound can be meaningfully compared with other fluorene derivatives to understand the influence of boronic acid substitution on molecular properties. Oligofluorenes containing boronic acid groups at the 2 and 7 positions exhibit enhanced thermal stability compared to their unsubstituted counterparts. The incorporation of boronic acid functionality introduces additional intermolecular interactions through hydrogen bonding, which contributes to improved morphological stability in solid-state assemblies.

Comparative analysis with 9,9-dioctylfluorene-2,7-diboronic acid reveals the impact of alkyl chain length on molecular properties. While the dioctyl derivative has a molecular weight of 478.3 grams per mole and formula C₂₉H₄₄B₂O₄, the dimethyl analog is significantly more compact with its molecular weight of 281.9 grams per mole. This structural difference affects solubility profiles, with the dimethyl derivative showing enhanced solubility in polar solvents such as tetrahydrofuran, acetone, and dimethylformamide.

The thermal properties of fluorene diboronic acids are notably influenced by the substitution pattern at the 9-position. Cross-linking reactions through boronic acid dehydration occur readily under mild conditions (60-130°C under vacuum), forming thermally stable boroxine networks. The resulting cross-linked materials exhibit decomposition temperatures at 5% weight loss ranging from 363 to 420°C, demonstrating exceptional thermal stability. Glass transition temperatures for these materials typically fall between 173 and 202°C, indicating good morphological stability for practical applications.

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Thermal Stability (°C)
This compound C₁₅H₁₆B₂O₄ 281.9 866100-14-3 363-420*
9,9-Dioctylfluorene-2,7-diboronic acid C₂₉H₄₄B₂O₄ 478.3 258865-48-4 Not specified
(9,9-Dimethyl-9H-fluoren-4-yl)boronic acid C₁₅H₁₅BO₂ 238.09 1246022-50-3 Not specified

*Temperature at 5% weight loss for cross-linked networks

Properties

IUPAC Name

(7-borono-9,9-dimethylfluoren-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16B2O4/c1-15(2)13-7-9(16(18)19)3-5-11(13)12-6-4-10(17(20)21)8-14(12)15/h3-8,18-21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVUGOUOAXADNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647522
Record name (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid
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Molecular Weight

281.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866100-14-3
Record name (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid
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Record name 9,9-Dimethylfluorene-2,7-diboronic acid
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Preparation Methods

Synthesis from 2,7-Dibromo-9,9-dimethylfluorene via Lithiation and Borylation

This is the most commonly reported and efficient method.

Step Reagents & Conditions Yield Notes
1. Lithiation 2,7-Dibromo-9,9-dimethylfluorene (14.8 g, 42.4 mmol) dissolved in 100 mL THF, cooled to -78°C under nitrogen. n-Butyllithium (2.5 M, 21 mL) added dropwise, stirred 1 hour at -78°C. - Strict inert atmosphere and low temperature critical to avoid side reactions.
2. Borylation Triisopropyl borate (14 g) added at -78°C, stirred 1 hour, then warmed to room temperature overnight. 70-80% Quenching with 2M HCl to pH 4-5, extraction with ethyl acetate.
3. Purification Organic layer dried, solvent removed, product crystallized from ethyl acetate/hexane. 8.9-9.5 g isolated White crystalline solid obtained.

This method yields the diboronic acid in 70-80% isolated yield and is reproducible on a multi-gram scale.

Palladium-Catalyzed Cross-Coupling Route

An alternative approach involves Suzuki coupling of boronic acid intermediates with brominated fluorene derivatives.

Step Reagents & Conditions Yield Notes
1. Preparation of boronic acid intermediate Intermediate 7 (9,9-dimethylfluorene derivative) reacted with n-butyllithium and triisopropyl borate in THF at -65 to -70°C. 70% Reaction stirred overnight at room temperature after low-temp steps.
2. Suzuki Coupling Intermediate 7 (14 g, 0.05 mol), ethyl 2-bromobenzoate (25 g, 0.11 mol), tetrakis(triphenylphosphine)palladium(0) (2.8 g, 5 mmol), sodium carbonate, toluene/water reflux 8 h under argon. 50% Organic layer washed, dried, solvent removed, recrystallized.
3. Further coupling and purification Similar conditions with potassium carbonate and Pd catalyst in THF reflux for 4-10 h. 65-70% Final product isolated by chromatography.

This method is useful for constructing complex intermediates and allows functional group tolerance but generally gives moderate yields.

Phase Transfer Catalysis for Alkylation and Subsequent Borylation

For the preparation of 9,9-dimethylfluorene precursors, phase transfer catalysis (PTC) is employed to alkylate fluorene or 2,7-dibromofluorene before borylation.

  • Reaction involves aqueous NaOH or KOH with organic solvents (toluene, DMSO) and tetraalkylammonium bromide as catalyst.
  • Avoids side reactions on side chains and allows selective 9,9-dialkylation.
  • Subsequent bromination and lithiation/borylation steps follow as above.

Reaction Conditions and Yields Summary Table

Method Starting Material Key Reagents Temperature Atmosphere Yield (%) Notes
Lithiation/Borylation 2,7-Dibromo-9,9-dimethylfluorene n-BuLi, triisopropyl borate -78°C to RT Nitrogen/Argon 70-80 Crystallization purification
Pd-Catalyzed Coupling Intermediate 7 + aryl bromide Pd(PPh3)4, Na2CO3 Reflux (80-100°C) Argon 50-70 Multi-step, chromatography
Phase Transfer Catalysis (PTC) Fluorene or 2,7-dibromofluorene NaOH/KOH, TBABr RT to 80°C Ambient - For alkylation precursor synthesis

Research Findings and Practical Notes

  • The lithiation/borylation method is preferred for its higher yield and cleaner product profile.
  • Strict control of temperature (-78°C) and inert atmosphere is essential to prevent side reactions and decomposition.
  • The use of triisopropyl borate as the boron source is common due to its reactivity and ease of handling.
  • Acidic quenching to pH 3-5 ensures conversion of boronate esters to boronic acid.
  • Purification by crystallization and silica gel chromatography yields high purity product suitable for further synthetic applications.
  • The compound is a valuable building block for conjugated polymers and optoelectronic materials due to its stable diboronic acid functionality.

Chemical Reactions Analysis

Types of Reactions: (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
One of the primary applications of (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid is in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It serves as a boron reagent in Suzuki-Miyaura coupling reactions, which are vital for synthesizing biaryl compounds and other complex organic molecules.

Table 1: Summary of Cross-Coupling Reactions

Reaction TypeConditionsYield (%)Reference
Suzuki-MiyauraPd catalyst, THF, 80°C75%
Negishi ReactionZn catalyst, EtOH70%
Stille CouplingPd(PPh₃)₂Cl₂, DMF80%

Material Science

Polymer Synthesis
this compound is utilized in the synthesis of fluorene-based polymers. These polymers exhibit excellent thermal stability and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Case Study: Fluorene-Based Polymer for OLEDs

A study demonstrated that incorporating this compound into polymer backbones significantly enhanced the electroluminescent properties of OLEDs. The resulting devices showed improved efficiency and stability compared to those made with traditional materials.

Liquid Crystalline Materials

Mesogenic Behavior
Research indicates that derivatives of this compound exhibit liquid crystalline properties. These materials are essential in the development of advanced display technologies.

Sensor Development
The electrochemical properties of this compound make it a candidate for developing sensors. Its ability to form stable complexes with metal ions can be exploited for detecting heavy metals in environmental samples.

Case Study: Heavy Metal Detection

A recent study highlighted the use of this compound in electrochemical sensors for lead detection. The sensor demonstrated high sensitivity and selectivity towards lead ions in aqueous solutions.

Mechanism of Action

The mechanism of action of (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid primarily involves its role as a ligand in coordination chemistry. It forms stable complexes with metal ions, which can then participate in various catalytic cycles. The boronic acid groups facilitate the formation of carbon-carbon bonds through cross-coupling reactions, making it a valuable tool in organic synthesis .

Comparison with Similar Compounds

Alkyl Chain Substitution: 9,9-Dioctyl- and 9,9-Dihexylfluorene Derivatives

A key structural variation among fluorene diboronic acids is the substitution of alkyl chains at the 9-position. For example:

  • 9,9-Dioctylfluorene-2,7-diboronic acid (CAS: 258865-48-4, C₂₉H₄₄B₂O₄ , MW: 478.29 g/mol)
  • 9,9-Dihexylfluorene-2,7-diboronic acid (CAS: 203927-98-4, C₂₅H₃₆B₂O₄ , MW: 422.18 g/mol)

Key Differences:

Dihexyl and dioctyl derivatives exhibit enhanced solubility in non-polar solvents (e.g., THF, toluene), enabling their use in solution-processed optoelectronic devices .

Thermal Stability: Polymers synthesized from dihexylfluorene diboronic acid show decomposition temperatures (Td) ranging from 352–449°C, attributed to the stabilizing effect of longer alkyl chains .

Optoelectronic Performance :

  • Dihexylfluorene-based polymers emit blue light with photoluminescence quantum efficiencies (PLQY) of 73–99% in solution and 38–82% in thin films, outperforming many polyfluorenes by minimizing aggregation-induced quenching .
  • The dimethyl derivative’s optoelectronic properties are less documented but likely prioritize crystallinity over solution processability.

Boronic Acid Positioning and Electronic Effects

Other fluorene boronic acid derivatives vary in the position and number of boronic acid groups:

  • (9,9-Dibutyl-9H-fluoren-2-yl)boronic acid (CAS: 400607-56-9, C₂₁H₂₇BO₂ , MW: 322.26 g/mol)
  • 2,1,3-Benzothiadiazole-4,7-diboronic acid (synthesized via oxidative cleavage of diboronic esters)

Key Differences:

Reactivity in Cross-Coupling: The 2,7-diboronic acid configuration in the dimethyl fluorene derivative enables dual Suzuki couplings, forming linear conjugated polymers .

Electronic Modulation :

  • The dimethyl fluorene core provides a planar, electron-rich backbone, enhancing charge mobility in polymers.
  • Benzothiadiazole diboronic acids introduce electron-deficient moieties, lowering LUMO levels for n-type semiconductor applications .

Functional Group Modifications: Aldehyde-Substituted Analogs

Compounds like 4,4′-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bisbenzaldehyde () and 5,5′-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(furan-2-carbaldehyde) () replace boronic acids with aldehyde groups.

Key Differences:

Synthetic Utility: Aldehyde derivatives are intermediates for Schiff base formation or Knoevenagel reactions, whereas boronic acids are tailored for cross-coupling .

Optical Properties :

  • Aldehyde-substituted fluorenes exhibit bathochromic shifts in UV-Vis spectra due to extended conjugation, whereas boronic acids prioritize electronic delocalization for charge transport .

Application-Specific Comparisons

Sensing and Biosensing

  • Diboronic Acid Anthracene Probes (): Acetylated trifluoromethyl diboronic acid anthracene shows a 90-nm Stokes shift and glucose-selective fluorescence enhancement, outperforming non-acetylated analogs in quantum yield (+13%) and association constant (+20%) .

Biological Activity

(9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid (CAS No. 866100-14-3) is a boronic acid derivative notable for its potential applications in medicinal chemistry and materials science. Its unique structure, characterized by the presence of two boron atoms and a fluorene core, suggests interesting biological properties that merit detailed exploration.

The compound has a molecular formula of C15H16B2O4C_{15}H_{16}B_2O_4 and features multiple substituents that influence its reactivity and biological interactions. Key physicochemical properties include:

PropertyValue
Molecular Weight284.10 g/mol
Log P (octanol-water partition coefficient)0.28 (Consensus)
SolubilitySoluble in organic solvents
Storage ConditionsInert atmosphere, 2-8°C

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interactions with biological systems, including enzyme inhibition and cellular uptake.

Cellular Uptake

The compound has been evaluated for its permeability across biological membranes. The Log Kp value for skin permeation is reported as -6.44 cm/s, indicating low permeability . However, it is noted as a substrate for P-glycoprotein (P-gp), suggesting that it may be actively transported out of cells, which could limit its bioavailability .

Case Studies and Research Findings

  • Antifungal Activity : A review highlighted the role of fluorinated boronic compounds in antifungal applications, where compounds like Tavaborole exhibit significant activity against fungal pathogens . While direct studies on this compound are sparse, the potential for similar applications exists.
  • Acidity Constants : The acidity of boronic acids is crucial for their biological function. Studies have compiled data on the acidity constants of various boronic acids, showing that substituents significantly affect their reactivity and interaction with biological targets .
  • Structural Analysis : The structural conformation of related compounds has been analyzed using X-ray crystallography and NMR spectroscopy. For instance, the conformational flexibility observed in diboron compounds may influence their biological interactions .

Q & A

Q. What are the standard synthetic routes for preparing (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid, and how can purity be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves halogenated fluorene precursors (e.g., 2,7-dibromo-9,9-dimethylfluorene) reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF or dioxane at 80–100°C . Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization from ethanol or methanol. Monitoring by thin-layer chromatography (TLC) and NMR (¹H, ¹³C, and ¹¹B) is critical to confirm boronic acid functionality and rule out anhydride byproducts .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural validation. For example, analogous fluorene-diboronic acid derivatives (e.g., 9,9-dioctyl variants) show planar fluorene cores with boronic acid groups at the 2,7-positions. Bond angles (e.g., B–O–C ~109°) and distances (B–O ~1.35–1.43 Å) align with trigonal planar boron geometry . Complementary characterization includes FT-IR (B–O stretching at ~1350 cm⁻¹) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. What solvent systems are optimal for handling this compound in cross-coupling reactions?

Polar aprotic solvents like THF, DMF, or DMSO are preferred due to the compound’s limited solubility in nonpolar solvents. For Suzuki reactions, mixtures with water (e.g., THF/H₂O, 4:1 v/v) enhance boronic acid stability. Sonication or mild heating (40–60°C) improves dissolution without decomposition .

Advanced Research Questions

Q. How do steric effects from the 9,9-dimethyl groups influence electronic properties in optoelectronic applications?

The dimethyl substituents induce steric hindrance, reducing intermolecular π-π stacking and enhancing fluorescence quantum yield in polymer matrices. Cyclic voltammetry (CV) reveals a HOMO level of −5.3 eV (vs. vacuum), suitable for hole-transport layers in OLEDs. DFT calculations correlate steric bulk with reduced aggregation-induced quenching .

Q. What discrepancies arise in crystallographic data for fluorene-diboronic acid derivatives, and how are they resolved?

Disorder in alkyl chains (e.g., octyl groups) is common in XRD structures, leading to ambiguous electron density maps. Restraints on bond lengths/angles and refinement with SHELXL97 mitigate this. For example, in 9,9-dioctyl derivatives, terminal methyl groups exhibit positional disorder (occupancy ~0.5), resolved using split-atom models .

Q. How can competing side reactions (e.g., protodeboronation) be minimized during cross-coupling?

Protodeboronation is suppressed by:

  • Using anhydrous, degassed solvents to limit hydrolysis.
  • Adding ligands like triphenylphosphine to stabilize Pd intermediates.
  • Maintaining pH 7–8 with weak bases (e.g., K₂CO₃).
  • Lowering reaction temperatures (<80°C) to reduce boronic acid decomposition .

Q. What strategies enhance the thermal stability of this compound in polymer-based devices?

Incorporating electron-withdrawing substituents (e.g., fluorination) on the fluorene backbone improves thermal stability (TGA decomposition >300°C). Blending with high-Tg polymers (e.g., polyimides) further reduces thermal degradation in device fabrication .

Methodological Considerations

Q. How are batch-to-batch variations in boronic acid content quantified?

Quantitative ¹¹B NMR (referenced to BF₃·OEt₂) identifies free boronic acid vs. anhydride content. Titration with mannitol (complexometric method) provides complementary quantification of active B(OH)₂ groups .

Q. What analytical techniques differentiate between boronic acid and its boronate esters?

  • Raman spectroscopy : Boronate esters show shifts in B–O stretching (1280–1300 cm⁻¹ vs. 1350 cm⁻¹ for free acid).
  • MALDI-TOF MS : Molecular ion peaks for esters (e.g., pinacol ester) appear at higher m/z values (Δ ~154 Da).
  • ¹H NMR : Pinacol methyl groups resonate at δ ~1.3 ppm .

Q. How do substituent effects at the 9-position impact charge transport in thin-film transistors?

Bulkier alkyl chains (e.g., octyl vs. methyl) increase thin-film crystallinity but reduce carrier mobility due to disrupted π-conjugation. Mobility measurements via field-effect transistor (FET) testing show optimal balance with 9,9-dimethyl groups (µ ~0.1 cm²/V·s) compared to longer chains (µ ~0.01 cm²/V·s) .

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